Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
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Overview
Description
The compound is a complex organic molecule with several functional groups including a trifluoromethyl group, a phenyl group, an oxadiazole ring, an azetidine ring, and a furan ring. These functional groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the azetidine ring could potentially undergo ring-opening reactions . The oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
Research on compounds with furan and oxadiazole moieties, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and derivatives synthesized from furan-2-carboxylic acid hydrazide, demonstrates the importance of these structures in synthetic chemistry. These compounds exhibit interesting properties like thiol-thione tautomeric equilibrium, which could be pivotal in designing molecules with specific reactivities and stabilities (Koparır, Çetin, & Cansiz, 2005).
Material Science and Energetic Materials
The synthesis of energetic materials based on oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlights the potential of these compounds in developing insensitive energetic materials. These substances offer moderate thermal stabilities and are less sensitive to impact and friction, suggesting applications in safer explosives and propellants (Yu et al., 2017).
Pharmaceutical Applications
Oxadiazole or furadiazole rings are crucial in drug discovery due to their broad range of biological activities. Derivatives of these heterocycles have been explored for their therapeutic potential, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This versatility makes them attractive scaffolds for developing new drugs (Siwach & Verma, 2020).
Future Directions
Future research on this compound could potentially explore its synthesis, properties, and potential applications. For example, it could be interesting to investigate its biological activity given the presence of the oxadiazole and azetidine rings, which are found in many biologically active compounds .
properties
IUPAC Name |
methyl 5-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4.C2H2O4/c1-27-18(26)15-6-5-14(28-15)10-25-8-12(9-25)17-23-16(24-29-17)11-3-2-4-13(7-11)19(20,21)22;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXRMBYTBCFHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate |
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